N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-29-17-16-27-15-12-21-22(8-5-9-23(21)27)24(28)25-20-10-13-26(14-11-20)18-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-18H2,1H3,(H,25,28) |
InChI Key |
XVGWRBJXHDWZOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 393.51 g/mol. The compound features an indole core, a piperidine ring, and a methoxyethyl side chain, which contribute to its biological properties.
1. Sigma Receptor Affinity
A significant aspect of the biological activity of this compound lies in its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. Research indicates that derivatives of benzylpiperidine exhibit high affinity for sigma-1 receptors, which are implicated in various neurological processes and have been targeted for the treatment of depression and neurodegenerative diseases. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma-1 receptors, indicating potent binding affinity .
2. Anticancer Activity
Recent studies have explored the anticancer potential of indole derivatives, including those similar to this compound. These compounds have shown cytotoxic effects against various cancer cell lines. For example, an analog exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The presence of the indole moiety is believed to enhance interaction with cancer-related targets.
3. Cholinesterase Inhibition
The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has also been investigated. Inhibition of these enzymes is relevant for Alzheimer's disease therapy, as it can enhance cholinergic neurotransmission . Compounds with a piperidine structure have been shown to possess dual inhibition properties, making them promising candidates for further development in neurodegenerative disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole and piperidine rings significantly affect the biological activity of the compounds. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances receptor affinity |
| Benzyl group | Increases selectivity for sigma receptors |
| Variations in piperidine substitution | Alters binding affinity and selectivity |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of the compound.
Case Study 1: Sigma Receptor Interaction
In a study evaluating a series of N-benzylpiperidine derivatives, it was found that specific substitutions on the phenyl ring significantly influenced their affinity for sigma receptors. The unsubstituted derivative showed high selectivity for sigma-1 over sigma-2 receptors, highlighting the importance of structural modifications in enhancing receptor interactions .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of indole derivatives similar to this compound demonstrated promising results against various cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, which involved apoptosis induction through specific pathway activation .
Comparison with Similar Compounds
N-Benzylpiperidine-Indole-2-carboxamides ()
Three compounds from share the N-benzylpiperidine-indole-carboxamide backbone but differ in substituents at the indole nitrogen:
N-Benzyl-1-(1-benzyl-1H-indole-2-carbonyl)-N-methylpiperidine-4-carboxamide : Features a benzyl group at the indole-N. Synthesized via lithium hexamethyldisilazide (LiHMDS)-mediated alkylation (66% yield) .
N-Benzyl-N-methyl-1-(1-(pyridin-4-ylmethyl)-1H-indole-2-carbonyl)piperidine-4-carboxamide : Pyridin-4-ylmethyl substitution at indole-N. Lower yield (10%) due to steric hindrance during alkylation .
N-Benzyl-N-methyl-1-(1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbonyl)piperidine-4-carboxamide : 4-Trifluoromethylbenzyl group enhances lipophilicity (logP >3.5). Yield: 32% .
Key Comparison :
*Predicted using ChemDraw.
Piperidine-Modified Carboxamides ()
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)
This chromene-carboxamide analog () replaces the indole core with a chromene ring.
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide
A simplified analog () with a cyclopropane ring instead of indole. Molecular weight: 258.36 g/mol.
Methoxyethyl-Substituted Analogs ()
A-836,339 and AB-CHFUPYCA
These compounds () feature a 2-methoxyethyl group on a thiazolylidene scaffold. A-836,339 is a cannabinoid receptor agonist, suggesting that the methoxyethyl group may enhance CNS penetration or receptor binding .
Preparation Methods
Indole Alkylation
The introduction of the 2-methoxyethyl group at the indole nitrogen proceeds via N-alkylation under basic conditions:
Reaction Scheme 1:
Conditions:
-
Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF
-
Temperature: 0°C to room temperature, 12–24 hours
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 219.24 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | 139–143°C (lit.) |
Alternative Route:
Indole-4-carbaldehyde (CAS 1074-86-8) undergoes oxidation to the carboxylic acid using KMnO or Jones reagent, followed by N-alkylation.
Synthesis of 1-Benzylpiperidin-4-Amine
Reductive Amination of Piperidin-4-One
Reaction Scheme 2:
Conditions:
-
Reducing Agent: Sodium cyanoborohydride (NaBHCN) in methanol
-
pH Control: Acetic acid buffer (pH 4–5)
Characterization:
-
H NMR (400 MHz, CDCl): δ 7.35–7.25 (m, 5H, Ar-H), 3.52 (s, 2H, CHPh), 2.85–2.75 (m, 2H, piperidine-H), 2.45–2.35 (m, 1H, NH), 1.95–1.85 (m, 2H), 1.65–1.50 (m, 2H)
Amide Coupling Strategies
Acid Chloride Method
Reaction Scheme 3:
Conditions:
Carbodiimide-Mediated Coupling
Reaction Scheme 4:
Conditions:
-
Coupling Agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF
-
Temperature: 0°C to RT, 12 hours
Comparative Data:
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acid Chloride | 60–72 | 95–98% | 8 hours |
| EDCl/HOBt | 75–82 | 97–99% | 12 hours |
Optimization and Scalability
Solvent Selection
Catalytic Enhancements
-
DMAP (4-dimethylaminopyridine) accelerates acylation in EDCl/HOBt protocols.
-
Microwave-assisted synthesis reduces coupling time to 1–2 hours with comparable yields.
Purification and Characterization
Chromatography
Spectroscopic Data
-
H NMR (500 MHz, DMSO-d): δ 8.25 (s, 1H, indole-H), 7.60–7.20 (m, 8H, Ar-H), 4.40 (t, 2H, OCHCHO), 3.70 (s, 3H, OCH), 3.55–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 4H).
-
HRMS (ESI): m/z calcd for CHNO [M+H]: 400.2231; found: 400.2235.
Industrial-Scale Considerations
-
Continuous flow reactors improve safety and yield for exothermic steps (e.g., SOCl reactions).
-
Process Analytical Technology (PAT) monitors reaction progression in real-time to reduce batch failures.
Challenges and Mitigation
-
Regioselectivity in N-alkylation: Competing O-alkylation is suppressed using bulky bases (t-BuOK).
-
Amine hygroscopicity: 1-Benzylpiperidin-4-amine requires storage under nitrogen to prevent decomposition.
Emerging Methodologies
Q & A
Q. What are the standard synthesis protocols for this compound, and how can purity be optimized?
The synthesis typically involves:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones (e.g., cyclohexanone) under acidic conditions .
- Methoxyethyl Substitution : Alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base (e.g., NaH) .
- Carboxamide Coupling : Reaction of the indole-4-carboxylic acid derivative with 1-benzylpiperidin-4-amine using coupling agents like EDC/HOBt . Purity Optimization :
- Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .
- Validate purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvents) .
Q. What characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl protons at δ 3.3–3.7 ppm, benzylpiperidine aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 377.21 for CHNO) .
- X-ray Crystallography : Resolve stereochemistry (if applicable) using CCP4 suite programs .
Q. How is initial biological activity screening performed?
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values reported in µM ranges) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) via fluorescence polarization assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s activity across cell lines be resolved?
Contradictions may arise from:
- Cell Line Variability : Differences in receptor expression (e.g., GPCRs in neuronal vs. cancer cells) .
- Assay Conditions : Optimize incubation time (24–72 hrs) and serum concentration (e.g., 10% FBS vs. serum-free) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation . Recommended Approach :
- Conduct dose-response curves (1 nM–100 µM) and validate with orthogonal assays (e.g., apoptosis via Annexin V staining) .
Q. What strategies improve selectivity for target receptors over off-target effects?
- Structural Modifications : Introduce substituents at the indole 5-position to sterically hinder non-specific binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., serotonin receptors) vs. off-targets (e.g., adrenergic receptors) .
- Selectivity Profiling : Screen against panels of 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Flow Chemistry : Implement continuous-flow reactors for alkylation steps to reduce side reactions .
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., benzyl group deprotection) at 50 psi H .
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–48 hrs) to identify optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
